![molecular formula C12H10N2O2 B1370394 Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate CAS No. 107474-65-7](/img/structure/B1370394.png)
Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate
Descripción general
Descripción
“Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate” is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate” is represented by the SMILES notation: COC(=O)C1=CC2=C(N1)C=CC3=C2C=CN3 .Physical And Chemical Properties Analysis
“Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate” has a predicted boiling point of 474.3±25.0 °C and a predicted density of 1.407±0.06 g/cm3 . Its pKa is predicted to be 14.97±0.30 .Aplicaciones Científicas De Investigación
-
Chemical Synthesis
- Summary of Application : 3,6-dihydropyrrolo[3,2-e]indole derivatives are synthesized efficiently by the reaction of 4-iodo-1-(phenylsulfonyl)-5-(trifluoroacetamido)indole with terminal acetylenes .
- Methods of Application : The reaction involves one-pot Sonogashira coupling/heteroannulation, the first one of its kind in the synthesis of the title compounds . The required amido-iodoindole was prepared smoothly from 5-nitroindole by successive N-protection, reduction of the nitroarene, iodination of the resulting aminoarene and N-trifluoroacetylation .
- Results or Outcomes : The product from propargyl propionate was identified as 3,6-dihydro-2-(hydroxymethyl)pyrrolo[3,2-e]indole, suggesting that either the initially formed, unisolated coupling product or the corresponding cyclised product underwent hydrolysis during the reaction .
-
Biological Research
- Summary of Application : Indole derivatives, including 3,6-dihydropyrrolo[3,2-e]indole, have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Methods of Application : The application of these compounds typically involves their synthesis and subsequent testing in biological assays .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
-
Anti-HIV Research
- Summary of Application : Certain indolyl derivatives have been studied for their potential as anti-HIV-1 agents .
- Methods of Application : This typically involves the synthesis of the indolyl derivatives, followed by molecular docking studies .
- Results or Outcomes : The results of these studies are not specified in the source .
-
Pharmaceutical Research
- Summary of Application : Indole derivatives, including 3,6-dihydropyrrolo[3,2-e]indole, are important types of molecules and natural products that play a main role in cell biology .
- Methods of Application : These compounds are synthesized and then tested in various biological assays .
- Results or Outcomes : The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
-
Antiviral Research
- Summary of Application : Certain indole derivatives have been studied for their potential as antiviral agents .
- Methods of Application : This typically involves the synthesis of the indole derivatives, followed by testing in biological assays .
- Results or Outcomes : The results of these studies are not specified in the source .
-
Anti-Inflammatory Research
- Summary of Application : Indole derivatives have been studied for their potential as anti-inflammatory agents .
- Methods of Application : This typically involves the synthesis of the indole derivatives, followed by testing in biological assays .
- Results or Outcomes : The results of these studies are not specified in the source .
-
Antioxidant Research
- Summary of Application : Indole derivatives have been studied for their potential as antioxidants .
- Methods of Application : This typically involves the synthesis of the indole derivatives, followed by testing in biological assays .
- Results or Outcomes : The results of these studies are not specified in the source .
-
Antimicrobial Research
- Summary of Application : Indole derivatives have been studied for their potential as antimicrobial agents .
- Methods of Application : This typically involves the synthesis of the indole derivatives, followed by testing in biological assays .
- Results or Outcomes : The results of these studies are not specified in the source .
-
Antitubercular Research
- Summary of Application : Indole derivatives have been studied for their potential as antitubercular agents .
- Methods of Application : This typically involves the synthesis of the indole derivatives, followed by testing in biological assays .
- Results or Outcomes : The results of these studies are not specified in the source .
-
Antidiabetic Research
- Summary of Application : Indole derivatives have been studied for their potential as antidiabetic agents .
- Methods of Application : This typically involves the synthesis of the indole derivatives, followed by testing in biological assays .
- Results or Outcomes : The results of these studies are not specified in the source .
-
Antimalarial Research
- Summary of Application : Indole derivatives have been studied for their potential as antimalarial agents .
- Methods of Application : This typically involves the synthesis of the indole derivatives, followed by testing in biological assays .
- Results or Outcomes : The results of these studies are not specified in the source .
-
Anticholinesterase Research
- Summary of Application : Indole derivatives have been studied for their potential as anticholinesterase agents .
- Methods of Application : This typically involves the synthesis of the indole derivatives, followed by testing in biological assays .
- Results or Outcomes : The results of these studies are not specified in the source .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-6-8-7-4-5-13-9(7)2-3-10(8)14-11/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGBJUKSOPLFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



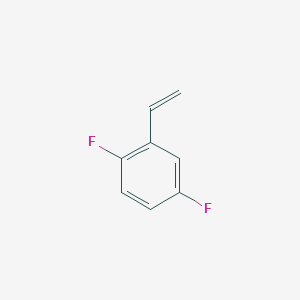
![1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid](/img/structure/B1370315.png)
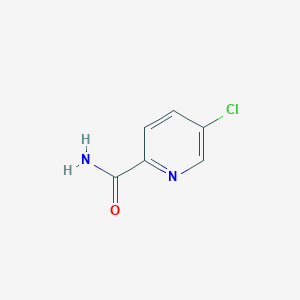
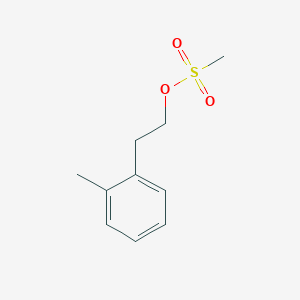
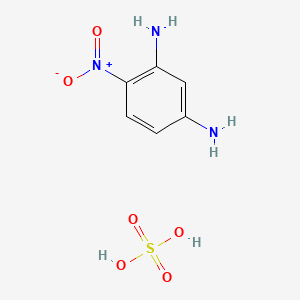
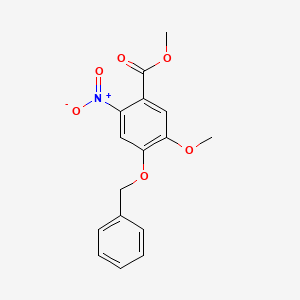
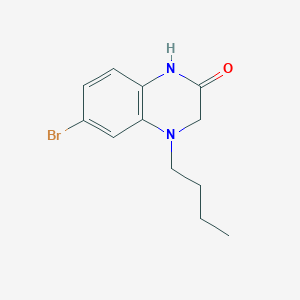
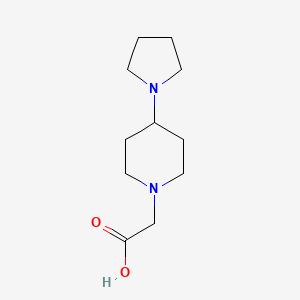
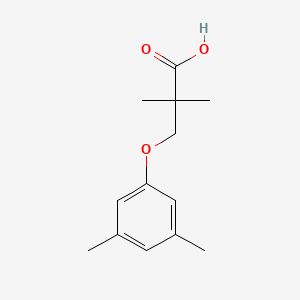
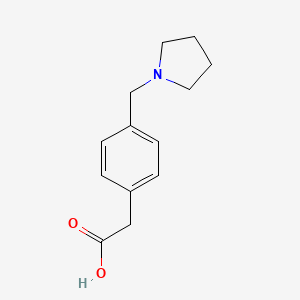
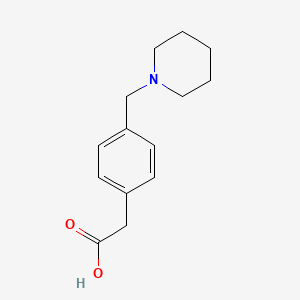
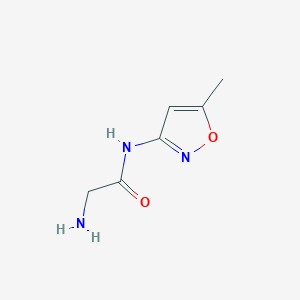
![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B1370343.png)
![2-Amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1370344.png)